2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine
Overview
Description
2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine, also known as BPP, is a pyrimidine derivative that has been extensively studied for its potential pharmacological applications. BPP has been found to exhibit a wide range of biological activities, including anticonvulsant, antidepressant, and antipsychotic effects. In
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(4-phenyl-1-piperazinyl)phenols, have been reported to inhibit 5-lipoxygenase .
Mode of Action
If it acts similarly to 4-(4-phenyl-1-piperazinyl)phenols, it may inhibit the enzyme 5-lipoxygenase, thereby reducing the production of leukotrienes, which are inflammatory mediators .
Biochemical Pathways
If it acts as a 5-lipoxygenase inhibitor, it would affect the leukotriene synthesis pathway, leading to a decrease in inflammation .
Result of Action
If it acts as a 5-lipoxygenase inhibitor, it could potentially reduce inflammation by decreasing the production of leukotrienes .
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine is its wide range of potential pharmacological applications. 2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine has been found to exhibit anticonvulsant, antidepressant, and antipsychotic effects, as well as potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, 2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine has been found to exhibit antimicrobial and antitumor activities. However, one of the limitations of 2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine. One area of research could focus on the development of more efficient synthesis methods for 2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine. Additionally, further studies could explore the potential therapeutic applications of 2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Further studies could also explore the potential antimicrobial and antitumor activities of 2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine. Finally, future research could explore the potential use of 2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine as a tool for studying the mechanisms of neurotransmitter release and ion channel modulation in the brain.
Scientific Research Applications
2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine has been extensively studied for its potential pharmacological applications. It has been found to exhibit anticonvulsant, antidepressant, and antipsychotic effects. 2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine has also been found to have potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, 2-(4-bromophenyl)-4-methyl-6-(4-phenyl-1-piperazinyl)pyrimidine has been found to exhibit antimicrobial and antitumor activities.
properties
IUPAC Name |
2-(4-bromophenyl)-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4/c1-16-15-20(24-21(23-16)17-7-9-18(22)10-8-17)26-13-11-25(12-14-26)19-5-3-2-4-6-19/h2-10,15H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKVHKLQMPMOIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)N3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416796 | |
Record name | 2-(4-bromophenyl)-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine | |
CAS RN |
5339-51-5 | |
Record name | 2-(4-bromophenyl)-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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